3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate is a complex organic compound that features a unique combination of structural motifs, including a chromenone core, a dihydrobenzo[b][1,4]dioxin moiety, and a propionate ester group
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
Based on its structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of identified targets and pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, a neutral pH and physiological temperature might be optimal for its action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step can be achieved through a cyclization reaction involving appropriate precursors such as catechols and epoxides.
Esterification: The final step involves the esterification of the chromenone derivative with propionic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromenone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- (E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene-N-phenylhydrazinecarbothioamide
Uniqueness
What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate apart is its combination of a chromenone core with a dihydrobenzo[b][1,4]dioxin moiety and a propionate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-3-16-21(13-5-8-17-19(11-13)26-10-9-25-17)22(24)15-7-6-14(12-18(15)28-16)27-20(23)4-2/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWFQHYNUMSCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CC)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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